
3-Bromo-N-methylbenzylamine
Overview
Description
3-Bromo-N-methylbenzylamine is an organic compound with the molecular formula C8H10BrN. It is a colorless to pale yellow liquid with a strong amine odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-N-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with methylamine. This reaction typically occurs under reductive amination conditions, where the aldehyde is first converted to an imine, followed by reduction to the amine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-methylbenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form the corresponding benzylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include substituted benzylamines or phenols.
Oxidation: Products include 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Products include benzylamine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Intermediate for Complex Molecules : 3-Bromo-N-methylbenzylamine is primarily utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, such as substitution, oxidation, and reduction, making it valuable in developing new compounds.
Synthetic Routes
- Common Methods : The synthesis typically involves the reaction of 3-bromobenzaldehyde with methylamine under reductive amination conditions. This approach allows for high yields and purity when optimized for industrial production.
Biological Research
Enzyme Interaction Studies
- Pharmacological Research : In biological contexts, this compound has been employed to study enzyme interactions and metabolic pathways. It may act as a substrate or inhibitor for specific enzymes, influencing biochemical processes.
Potential Biological Activities
- Inhibition of Phosphodiesterases (PDEs) : Similar compounds have shown potential as inhibitors of PDE10A, which plays a crucial role in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), affecting mood regulation and inflammation responses.
Medicinal Chemistry
Pharmaceutical Development
- Synthesis of Drug Candidates : The compound serves as an important building block for synthesizing pharmaceutical agents targeting various diseases. Its structural characteristics allow for modifications that enhance biological activity or reduce toxicity.
Case Study: Antioxidant Activity
- A study demonstrated that this compound exhibited significant antioxidant properties, scavenging reactive oxygen species (ROS) effectively. This suggests its potential use in developing therapies for oxidative stress-related conditions.
Industrial Applications
Agrochemicals and Dyes
- Industrial Utility : Beyond its applications in research and medicine, this compound is also utilized in producing agrochemicals and dyes. Its reactivity allows it to be incorporated into various formulations that require specific chemical properties.
Table 1: Summary of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for complex organic molecules |
Biological Research | Studies on enzyme interactions and metabolic pathways |
Medicinal Chemistry | Building block for drug synthesis |
Industrial Applications | Production of agrochemicals and specialty dyes |
Future Research Directions
Further exploration into the biological mechanisms underlying the effects of this compound is warranted. Potential areas for future investigation include:
- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles through animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity.
- Clinical Trials : Assessing effectiveness in human subjects for conditions such as neurodegenerative diseases or chronic inflammation.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
(3-Bromobenzyl)amine: Similar structure but lacks the methyl group.
(4-Bromobenzyl)methylamine: Similar structure but with the bromine atom at the para position.
(3-Chlorobenzyl)methylamine: Similar structure but with a chlorine atom instead of bromine
Uniqueness: 3-Bromo-N-methylbenzylamine is unique due to its specific bromine substitution at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Biological Activity
3-Bromo-N-methylbenzylamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the meta position of the benzyl ring and an N-methyl group attached to the amine. Its molecular formula is , and it has unique reactivity due to the halogen substitution, which can influence its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways. Studies suggest that compounds with similar structures can act as inhibitors of phosphodiesterases (PDEs), specifically PDE10A, which is involved in cyclic nucleotide signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby influencing cellular signaling processes related to mood regulation, cognition, and inflammation .
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
In a study investigating various benzylamine derivatives, this compound was evaluated for its ability to scavenge reactive oxygen species (ROS). The results indicated that this compound exhibited a dose-dependent antioxidant effect, outperforming some standard antioxidants like α-tocopherol in specific assays .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of halogenated benzylamines. The findings revealed that this compound significantly reduced the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
Future Directions and Research Opportunities
Further research is warranted to fully elucidate the biological mechanisms underlying the effects of this compound. Potential areas for future investigation include:
- In Vivo Studies : Conducting animal models to assess the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.
- Clinical Trials : Evaluating the compound's effectiveness in human subjects for conditions such as neurodegenerative diseases or chronic inflammation.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEANFBGRBLXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217694 | |
Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67344-77-8 | |
Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067344778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3-bromophenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.